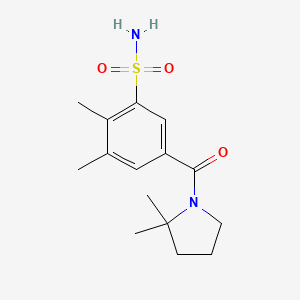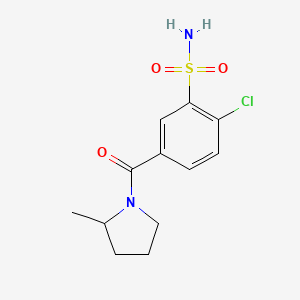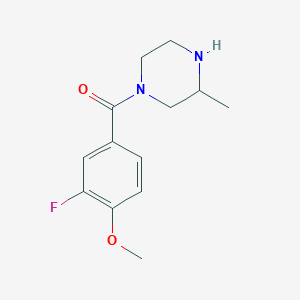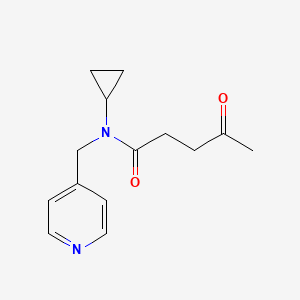![molecular formula C11H12N2O3 B7580834 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid, also known as MCC, is a cyclic amino acid derivative. It is a synthetic compound that is used in scientific research for various purposes. MCC is known for its ability to inhibit the activity of enzymes that are involved in the biosynthesis of fatty acids.
Mécanisme D'action
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes that are involved in the biosynthesis of fatty acids. Specifically, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid inhibits the activity of acetyl-CoA carboxylase, which is the enzyme that catalyzes the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid can decrease the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer.
Biochemical and Physiological Effects:
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer. 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-tumor activity in various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its ability to inhibit the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition can lead to a decrease in the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer. Additionally, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been found to have anti-tumor activity in various cancer cell lines, making it a potential therapeutic agent for cancer treatment. One limitation of using 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its synthetic nature, which can limit its availability and increase its cost.
Orientations Futures
There are many potential future directions for the use of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid in scientific research. One potential direction is the development of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid as a therapeutic agent for the treatment of obesity, diabetes, and cancer. Additionally, the anti-inflammatory properties of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid could be further explored for the treatment of inflammatory diseases. Another potential direction is the development of new synthetic methods for the production of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid, which could increase its availability and decrease its cost. Finally, the mechanism of action of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid could be further explored to gain a better understanding of its effects on fatty acid biosynthesis and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 6-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid is used in scientific research for various purposes. It is known for its ability to inhibit the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition can lead to a decrease in the production of fatty acids, which can have implications for various diseases such as obesity, diabetes, and cancer. 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have anti-tumor activity in various cancer cell lines, making it a potential therapeutic agent for cancer treatment. 1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-[(6-methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-2-4-8(12-7)9(14)13-11(5-6-11)10(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URURRNQTNUPGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)


![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)




![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)


![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)